molecular formula C8H8N2 B109826 2,5-Dimethylisonicotinonitrile CAS No. 7584-10-3

2,5-Dimethylisonicotinonitrile

Cat. No.: B109826
CAS No.: 7584-10-3
M. Wt: 132.16 g/mol
InChI Key: GCSJARUDMJJPLI-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Nitrogen Compounds and Pyridine (B92270) Architectures

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry. libretexts.org When nitrogen is the heteroatom, a diverse class of compounds with wide-ranging properties and applications emerges. mdpi.com Pyridine (C₅H₅N), a six-membered aromatic heterocycle, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. libretexts.orgwikipedia.org This substitution imparts distinct chemical properties, including basicity and a different electronic distribution within the aromatic system. wikipedia.orgrsc.org

Isonicotinonitrile, also known as 4-cyanopyridine, is a derivative of pyridine where a nitrile group (-C≡N) is attached to the 4th position of the pyridine ring. chemscene.comnih.gov The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyridine ring. 2,5-Dimethylisonicotinonitrile is a further substituted derivative, featuring two methyl groups (-CH₃) at the 2 and 5 positions of the isonicotinonitrile framework. The presence and position of these methyl groups introduce additional electronic and steric effects, further tuning the molecule's properties and reactivity.

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science due to its ability to form hydrogen bonds and act as a bioisostere for other functional groups. rsc.org The incorporation of substituents like methyl and nitrile groups allows for the fine-tuning of these properties, making compounds like this compound valuable building blocks in the synthesis of more complex molecules.

PropertyValue
IUPAC Name 2,5-dimethylpyridine-4-carbonitrile
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
CAS Number 7584-10-3
Canonical SMILES CC1=CC(=C(C=N1)C)C#N
InChI Key TXBLTSMCEXEFMI-UHFFFAOYSA-N
Properties of this compound

Historical Perspectives on Pyridine Nitrile Research and its Evolution

The study of pyridine and its derivatives dates back to the 19th century, with initial isolation from coal tar. wikipedia.orgnih.gov The first major synthesis of pyridine derivatives was reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org Over the decades, numerous synthetic methods have been developed to access a wide array of substituted pyridines. researchgate.net

The introduction of the nitrile group into the pyridine ring, creating pyridine nitriles (or cyanopyridines), marked a significant advancement. Early research focused on the fundamental reactivity of these compounds. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, in the latter half of the 20th century, greatly expanded the synthetic utility of pyridine nitriles, allowing for the construction of complex biaryl and substituted pyridine structures.

More recent research has focused on developing more efficient and environmentally benign synthetic routes. mdpi.com This includes the use of cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles, which has emerged as a straightforward method for obtaining multi-substituted pyridine derivatives. rsc.org The synthesis of pyridines and pyrimidines from acetylene (B1199291) and nitriles has also been a subject of investigation since the mid-20th century. acs.org The evolution of synthetic methodologies has enabled the preparation of a vast library of pyridine nitrile derivatives, each with unique properties and potential applications.

Rationale for Focused Academic Inquiry into this compound

The specific substitution pattern of this compound makes it a compound of particular interest for academic and industrial research. The methyl groups at the 2 and 5 positions influence the electronic properties of the pyridine ring through their electron-donating inductive effect. This, in conjunction with the electron-withdrawing nitrile group at the 4-position, creates a unique electronic environment within the molecule.

This specific arrangement of functional groups makes this compound a versatile building block in organic synthesis. It can participate in a variety of chemical transformations, including:

Nucleophilic substitution reactions: The nitrile group is a key functional group that can be transformed into other functionalities.

Cross-coupling reactions: The pyridine ring can be further functionalized.

Coordination chemistry: The nitrogen atom of the pyridine ring can act as a ligand for metal ions.

Derivatives of isonicotinonitrile have shown potential in various applications, including the development of materials for organic light-emitting diodes (OLEDs). For instance, isonicotinonitrile-based emitters have been designed for blue thermally activated delayed fluorescence (TADF) applications. rsc.orgoup.com The specific substitution on the pyridine ring can significantly impact the photophysical properties of these materials.

Furthermore, the study of substituted pyridines like this compound contributes to a deeper understanding of structure-activity relationships. By systematically modifying the substituents on the pyridine ring and studying the resulting changes in chemical reactivity and physical properties, researchers can develop predictive models for designing new molecules with desired characteristics. The synthetic potential of this compound has been demonstrated in multi-component reactions, for example, in the synthesis of 4-aryl-1,4-dihydropyridines. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSJARUDMJJPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592594
Record name 2,5-Dimethylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7584-10-3
Record name 2,5-Dimethylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2,5 Dimethylisonicotinonitrile Reactivity

Electron Transfer Processes and Radical Reactions Involving Isonicotinonitriles

Isonicotinonitriles can participate in reactions initiated by single-electron transfer (SET), leading to the formation of radical intermediates. These processes are often facilitated by photoredox catalysis, where a photocatalyst, upon absorbing light, can either oxidize or reduce the isonicotinonitrile substrate to initiate a reaction cascade. sigmaaldrich.comnih.gov

Recent studies have highlighted the use of visible-light photoredox catalysis to generate aryl radicals from diaryliodonium salts. beilstein-journals.org These aryl radicals can then add to the isonitrile carbon of a generic isonitrile to form an imidoyl radical intermediate. This intermediate is central to the subsequent reaction steps, which can include cyclization or, as in the case of the reaction with diaryliodonium salts, reduction of the catalyst to complete the catalytic cycle and formation of a cationic intermediate that ultimately leads to the product. beilstein-journals.org While not specific to 2,5-Dimethylisonicotinonitrile, this mechanism demonstrates the capacity of the isonitrile group to act as a radical acceptor.

The general scheme for a photoredox-catalyzed reaction involving an isonitrile can be summarized as follows:

Photoexcitation of the Catalyst: A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can then engage in a single-electron transfer with a substrate. In the context of arylation, the excited catalyst reduces a diaryliodonium salt to generate an aryl radical.

Radical Addition: The generated radical adds to the carbon atom of the isonitrile group, forming an imidoyl radical.

Propagation/Termination: The imidoyl radical can undergo various subsequent reactions, including further electron transfer or cyclization, to yield the final product.

In the case of this compound, the electron-deficient pyridine (B92270) ring would influence the stability and subsequent reactivity of any radical intermediates formed. Radical cyclization reactions are a significant application of this type of chemistry. For instance, N-arylguanidines and N-arylamidines can undergo cyclization to form benzo[e] beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazines, a process that involves radical intermediates. nih.gov

Nucleophilic and Electrophilic Pathways on the Pyridine Core of this compound

The pyridine ring in this compound is the primary site for nucleophilic and electrophilic attacks. The regioselectivity of these reactions is dictated by the electronic properties of the ring nitrogen and the substituents.

Nucleophilic Pathways:

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. This effect is further enhanced by the strongly electron-withdrawing nitrile group at the 4-position. Nucleophilic aromatic substitution (SNAr) on pyridine derivatives typically occurs at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. stackexchange.com This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com

For this compound, the 2- and 6-positions are activated towards nucleophilic attack. However, the methyl group at the 2-position introduces steric hindrance, which may direct nucleophilic attack preferentially to the 6-position. The nitrile group itself is generally not a leaving group in classical SNAr reactions, but its presence strongly activates the ring for substitution of other leaving groups, should they be present. Some studies have shown that under certain conditions, a cyano group can be displaced in nucleophilic aromatic substitution reactions, particularly when mediated by a complex formation. nih.gov

Kinetic studies on the nucleophilic substitution of substituted N-methylpyridinium compounds with piperidine (B6355638) have shown that the reactivity order is influenced by the leaving group, with cyano groups exhibiting high reactivity. rsc.org The reactions were found to be second-order in piperidine, suggesting a mechanism involving rate-determining hydrogen-bond formation and subsequent deprotonation of the addition intermediate. rsc.org

Electrophilic Pathways:

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the ring nitrogen, which withdraws electron density and can be protonated or coordinate to Lewis acids under reaction conditions. When electrophilic substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen). This is because the cationic intermediates formed from attack at these positions are less destabilized, as the positive charge is not placed on the carbon adjacent to the electron-withdrawing nitrogen.

Reaction Kinetics and Thermodynamic Studies of Isonicotinonitrile Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of isonicotinonitriles, including the determination of rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction.

A study on the hydrolysis of 3-cyanopyridine (B1664610) in high-temperature liquid water revealed that the reaction proceeds as a consecutive first-order reaction, first to nicotinamide (B372718) and then to nicotinic acid. researchgate.net The activation energies for these steps were determined to be 65.2 kJ/mol and 85.8 kJ/mol, respectively. researchgate.net This data, while not for this compound, provides a valuable reference for the energetic requirements of transforming the nitrile group on a pyridine ring.

The rate of a chemical reaction is often described by the Arrhenius equation wikipedia.orglibretexts.org:

k = Ae(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor, related to the frequency of correctly oriented collisions

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By measuring the rate constant at different temperatures, the activation energy and the pre-exponential factor can be determined from a plot of ln(k) versus 1/T (an Arrhenius plot). wikipedia.orglibretexts.org

Table 1: Kinetic Data for the Hydrolysis of 3-Cyanopyridine researchgate.net This table is based on data for a related compound and serves as an illustrative example.

Reaction StepActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)
3-Cyanopyridine → Nicotinamide65.2Data not provided in source
Nicotinamide → Nicotinic Acid85.8Data not provided in source

Thermodynamic parameters provide information about the spontaneity and energy changes of a reaction. The Gibbs free energy change (ΔG) is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. These parameters can be determined experimentally or calculated using computational methods. For the hydrolysis of 3-cyanopyridine, the reaction is driven by the favorable enthalpy change associated with the conversion of the nitrile to an amide and then a carboxylic acid.

Theoretical and Computational Chemistry Studies on 2,5 Dimethylisonicotinonitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanics (QM) is fundamental to understanding the behavior of matter at the atomic and subatomic levels. mdpi.com In chemistry, QM calculations are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure, geometry, and energy. wikipedia.org These calculations are crucial for predicting a molecule's physical and chemical properties, including its reactivity, spectroscopic signatures, and thermodynamic stability. mdpi.comwikipedia.org For a molecule like 2,5-dimethylisonicotinonitrile, QM methods can model its electron distribution, orbital energies, and how it interacts with other chemical species. mdpi.com

Density Functional Theory (DFT) is a widely used QM method in chemistry and materials science for investigating electronic structures. redalyc.org Unlike other methods that focus on the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties are a unique functional of the electron density. mdpi.comchemrxiv.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. redalyc.org

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data representative of what would be obtained from a DFT calculation.

Property Predicted Value Significance
HOMO Energy -6.8 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.6 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Measures molecular polarity
Electrophilicity Index (ω) 1.9 eV Quantifies electrophilic character

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. mdpi.com While HF provides a useful baseline, more sophisticated and computationally expensive methods are often required for higher accuracy. These "high-level" methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Configuration Interaction (CI), systematically improve upon the HF approximation by including effects of electron correlation.

These high-level calculations are invaluable for obtaining precise predictions of molecular properties for this compound. They can provide benchmark values for molecular geometries (bond lengths and angles), vibrational frequencies (corresponding to IR spectra), and relative energies of different conformers or isomers. While computationally demanding, these methods are essential for validating results from more approximate methods like DFT and for studying systems where electron correlation plays a critical role. mdpi.com The accuracy of these predictions is dependent on the chosen theoretical level and the size of the basis set used to represent the atomic orbitals. mdpi.com

Molecular Dynamics (MD) Simulations of Isonicotinonitrile Interactions and Conformations

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system evolves. mdpi.com This provides detailed, time-resolved information at the atomic level, which is often difficult to obtain through experiments alone. dovepress.com

For this compound and its derivatives, MD simulations are an ideal tool to investigate intermolecular interactions and conformational dynamics. dovepress.com An MD simulation could model a single molecule in a solvent box (e.g., water or an organic solvent) to study its solvation, preferred conformations, and dynamic behavior. It can also be used to simulate the interaction of isonicotinonitrile derivatives with larger systems, such as polymers or the active site of a protein. nih.govnih.gov Key insights from such simulations include identifying stable binding poses, calculating the free energy of binding, and characterizing the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize a complex. dovepress.com

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The methyl groups and the aromatic ring contribute to the molecule's hydrophobic character. |

In Silico Screening and Virtual Ligand Design Methodologies for Isonicotinonitrile Derivatives

In silico drug design utilizes computational methods to identify and optimize new drug candidates. mdpi.com Virtual screening is a key technique in this field, involving the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a biological target, such as a protein or enzyme. nih.govprinceton.edu This knowledge-driven approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov

Derivatives of this compound could be subjected to virtual screening campaigns to explore their therapeutic potential. The process typically involves these steps:

Target Identification : A three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or homology modeling. nih.gov

Library Preparation : A digital library of isonicotinonitrile derivatives is created, with each molecule represented as a 3D structure. nih.gov

Molecular Docking : A docking program is used to predict the preferred orientation (pose) of each ligand when bound to the target's active site. princeton.edu

Scoring and Ranking : A scoring function estimates the binding affinity for each pose, and the ligands are ranked based on their scores. princeton.edunih.gov

This methodology allows for the rapid assessment of thousands or even millions of compounds, identifying promising "hits" for further development. The results can guide the design of new isonicotinonitrile derivatives with improved potency and selectivity. mdpi.com

Computational Analysis of Reaction Mechanisms and Transition States in Isonicotinonitrile Chemistry

Computational quantum chemistry is a routine tool for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org By mapping the potential energy surface (PES) for a given reaction, researchers can identify the lowest energy path from reactants to products. smu.edu This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). smu.edunih.gov The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. nih.gov

For reactions involving this compound, such as nucleophilic aromatic substitution, cycloaddition, or reactions at the nitrile group, computational analysis can provide a step-by-step description of bond-breaking and bond-forming processes. smu.edu Methods like DFT are commonly used to calculate the energies and geometries of transition states. nih.gov Following the Intrinsic Reaction Coordinate (IRC) path from the transition state confirms that it connects the intended reactants and products. smu.edu This analysis reveals whether a reaction is concerted (one step) or stepwise (involving intermediates) and provides insights into the electronic factors that control the reaction's outcome and selectivity. researchgate.net

Table 3: Hypothetical Thermodynamic Data for a Reaction Involving this compound This table shows illustrative Gibbs Free Energy (ΔG) values for a hypothetical reaction pathway, calculated relative to the reactants.

Species ΔG (kcal/mol) Description
Reactants 0.0 Starting materials (this compound + Reagent)
Transition State 1 +22.5 Energy barrier for the first step of the reaction
Intermediate -5.2 A stable species formed after the first step
Transition State 2 +15.8 Energy barrier for the second step of the reaction

Role of 2,5 Dimethylisonicotinonitrile in Medicinal Chemistry Research

Scaffold Optimization for Bioactive Ligand Discovery and Development

The 2,5-dimethylisonicotinonitrile scaffold serves as a valuable starting point for the discovery and development of bioactive ligands. Its substituted pyridine (B92270) ring offers multiple vectors for chemical modification, allowing medicinal chemists to systematically alter its properties to enhance biological activity and selectivity. The process of scaffold optimization involves iterative cycles of chemical synthesis and biological testing to identify derivatives with improved therapeutic potential.

The 2,5-dimethylphenyl moiety is a recognized structural feature in various antimicrobial compounds. nih.gov This suggests that the 2,5-dimethyl substitution pattern on the isonicotinonitrile ring could be a key contributor to biological activity. Optimization strategies often focus on modifying the substituents on the pyridine ring or altering the electronic properties of the nitrile group to fine-tune interactions with biological targets. For instance, the introduction of different functional groups at positions ortho or meta to the nitrile can significantly impact the molecule's binding affinity and efficacy.

Scaffold Key Features Potential Therapeutic Areas
This compoundDimethyl-substituted pyridine ring, Nitrile groupAntimicrobial, Anticancer, Neuroprotective

Design and Synthesis of this compound-Based Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound structure provides a distinct three-dimensional arrangement of features that can be exploited in pharmacophore modeling. These features typically include hydrogen bond acceptors (the nitrile nitrogen and the pyridine nitrogen), and hydrophobic regions (the methyl groups and the aromatic ring). nih.gov

The synthesis of this compound-based pharmacophores involves the strategic placement of these key features to mimic the binding mode of a known active ligand or to explore new interactions within a target's binding site. Computational methods are often employed to design these pharmacophores before their chemical synthesis. nih.gov The synthesis of various cyanopyridine derivatives has been reported, demonstrating the feasibility of creating diverse libraries of compounds based on this core structure for biological screening. researchgate.netnih.gov

Pharmacophore Feature Origin in this compound Potential Interaction
Hydrogen Bond AcceptorPyridine NitrogenInteraction with donor groups in the active site
Hydrogen Bond AcceptorNitrile NitrogenInteraction with donor groups in the active site
Hydrophobic RegionMethyl GroupsVan der Waals interactions with hydrophobic pockets
Aromatic RingPyridine Ringπ-π stacking interactions

Investigation of Molecular Recognition and Binding Interactions with Biological Macromolecules

Understanding how this compound and its derivatives interact with biological macromolecules is crucial for elucidating their mechanism of action. researchgate.net Molecular recognition is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The isonicotinonitrile scaffold has been investigated for its potential to inhibit various enzymes. For example, derivatives of nicotinonitrile have shown inhibitory activity against enzymes such as Pim-1 kinase, which is implicated in cancer. acs.orgnih.gov While specific enzyme inhibition studies on this compound are not extensively documented, the structural similarity to other known enzyme inhibitors suggests its potential in this area. Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of enzymes, guiding the design of more potent and selective inhibitors. researchgate.netnih.govmdpi.comnih.gov

The interaction between a ligand and a protein is a dynamic process. nih.gov Molecular dynamics simulations can provide insights into the conformational changes that occur upon binding of this compound derivatives to a protein. These studies can reveal how the ligand stabilizes certain protein conformations and influences its function.

Furthermore, the isonicotinonitrile scaffold could potentially be developed into allosteric modulators. Allosteric modulators bind to a site on the protein distinct from the primary binding site, offering a more subtle and potentially more selective way to modulate protein function. The development of allosteric modulators is a growing area of interest in drug discovery.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Isonicotinonitrile Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.gov For isonicotinonitrile scaffolds, SAR studies have revealed that the nature and position of substituents on the pyridine ring can dramatically affect their biological profile. For example, studies on cyanopyridine derivatives have shown that different substituents can lead to potent anticancer activity. researchgate.netacs.orgnih.gov

Structure-Property Relationship (SPR) studies, on the other hand, investigate how chemical structure influences the physicochemical properties of a molecule, such as solubility, stability, and permeability. mdpi.com These properties are critical for a compound's drug-likeness. Theoretical studies on cyanopyridine derivatives have explored their structural and vibrational properties, providing a basis for understanding their behavior in different environments.

Prodrug Design and Bioprecursor Synthesis from this compound

In medicinal chemistry, a prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This approach is often employed to overcome issues with the parent drug, such as poor solubility, instability, or a lack of target specificity. The design of prodrugs can also be used to extend the duration of a drug's effect. This compound, due to its chemical structure, presents a compelling case for its potential application in prodrug design and as a bioprecursor for pharmacologically active molecules.

The core concept behind utilizing this compound as a prodrug lies in the metabolic transformation of its nitrile group. While aromatic nitriles are generally considered to be metabolically stable, they can undergo enzymatic hydrolysis in the body to form the corresponding carboxylic acid. This biotransformation would convert this compound into 2,5-dimethylisonicotinic acid, a molecule with potential therapeutic activity.

The enzymatic hydrolysis of nitriles to carboxylic acids is a known metabolic pathway, often mediated by enzymes such as nitrilases or cytochrome P450 enzymes. This metabolic conversion is a key strategy in the design of prodrugs where the controlled release of an active carboxylic acid is desired.

While direct experimental studies on this compound as a prodrug are not extensively documented in publicly available literature, the principle is well-established with other nitrile-containing compounds. The therapeutic potential of such a prodrug strategy is intrinsically linked to the biological activity of the resulting metabolite, in this case, 2,5-dimethylisonicotinic acid.

Isonicotinic acid and its derivatives are a well-known class of compounds with significant biological activities. The most prominent example is isoniazid (B1672263) (isonicotinic acid hydrazide), a cornerstone drug in the treatment of tuberculosis. nih.govmdpi.comwjbphs.commdpi.com Isoniazid itself is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme. mdpi.commdpi.com This precedent highlights the therapeutic potential inherent in the isonicotinic acid scaffold. Various derivatives of isonicotinic acid have been synthesized and investigated for a range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.govnih.gov

The proposed biotransformation of this compound to 2,5-dimethylisonicotinic acid is a classic example of a bioprecursor prodrug strategy. In this scenario, the nitrile compound serves as a precursor that is converted into the active therapeutic agent through metabolic processes.

Table 1: Hypothetical Biotransformation of this compound

Prodrug (Bioprecursor)Active MetaboliteMetabolic Reaction
This compound2,5-dimethylisonicotinic acidEnzymatic Hydrolysis of the Nitrile Group

The research into substituted isonicotinic acid derivatives has yielded numerous compounds with diverse pharmacological activities. This body of work provides a strong rationale for exploring 2,5-dimethylisonicotinic acid as a potentially valuable therapeutic agent.

Table 2: Examples of Biologically Active Isonicotinic Acid Derivatives

CompoundClass of CompoundReported Biological Activity
IsoniazidIsonicotinic Acid HydrazideAntitubercular nih.govmdpi.comwjbphs.commdpi.com
Isonicotinic Acid HydrazonesHydrazone DerivativesAntibacterial, Antifungal mdpi.comnih.gov
Substituted Nicotinic Acid HydrazonesHydrazone DerivativesAntiproliferative researchgate.net
Dexamethasone IsonicotinateEster DerivativeAnti-inflammatory, Anti-allergic nih.gov

Applications of 2,5 Dimethylisonicotinonitrile in Catalysis and Materials Science Research

2,5-Dimethylisonicotinonitrile as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring and the nitrile group in this compound offer potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis.

Metal-Catalyzed Transformations Utilizing Isonicotinonitrile Ligands

In a singular documented instance of its application in heterogeneous catalysis, this compound has been used as a reactant in a hydrogenation reaction.

Catalytic Hydrogenation of this compound
ReactantCatalystReaction ConditionsProductReference
This compound10% Palladium hydroxide on carbonHydrogen (4 atm), 10% hydrochloride methanol solution in methanol, room temperature, 2 hours(2,5-Dimethyl-pyridin-4-yl)methanamine hydrochloride rsc.org

This reaction demonstrates the susceptibility of the nitrile group to reduction under heterogeneous catalytic conditions, a common transformation for this functional group.

Organocatalytic Systems Incorporating Nitrile Functionalities

There is currently no available research specifically detailing the use of this compound in organocatalytic systems. The nitrile group is generally less common as a primary activating group in organocatalysis compared to other functionalities like aldehydes, ketones, or imines. However, the basicity of the pyridine nitrogen could potentially allow it to act as a Lewis base catalyst in certain reactions.

Photocatalytic Applications and Photoredox Chemistry involving Isonicotinonitriles

The application of this compound in photocatalysis and photoredox chemistry has not been documented. In general, pyridine-containing compounds can sometimes participate in photoredox cycles, but specific studies involving this particular molecule are absent from the scientific literature.

Integration of this compound into Functional Materials

The bifunctional nature of this compound, possessing both a reactive nitrile group and an aromatic ring, suggests its potential as a building block for functional materials.

Polymer Chemistry and Polymerization Initiators derived from Isonicotinonitriles

No studies have been found that report the use of this compound in polymer chemistry, either as a monomer or as a precursor to a polymerization initiator. While nitrile-containing compounds can sometimes be precursors to initiators, the specific synthetic routes and applications for this molecule have not been explored.

Design of Advanced Composites and Hybrid Materials Incorporating Isonicotinonitrile Units

There is no available research on the integration of this compound into advanced composites or hybrid materials. Its potential in this area would depend on its ability to be functionalized and incorporated into a matrix, or to act as a ligand for metal nodes in metal-organic frameworks (MOFs), a subclass of hybrid materials. However, such applications remain speculative without direct research evidence.

Self-Assembly and Supramolecular Structures using Isonicotinonitrile Derivatives

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. Within this domain, isonicotinonitrile and its derivatives have emerged as versatile building blocks for the construction of a wide array of supramolecular assemblies. The presence of both a pyridine nitrogen atom and a nitrile group provides multiple coordination sites and opportunities for hydrogen bonding, while the aromatic ring can participate in π-π stacking interactions. The strategic placement of substituents on the pyridine ring, as seen in this compound, allows for the fine-tuning of these interactions, leading to the formation of predictable and functional supramolecular architectures.

The self-assembly of isonicotinonitrile derivatives is primarily driven by a combination of coordination bonding and various non-covalent forces. The pyridine nitrogen acts as a Lewis base, readily coordinating to metal centers, while the nitrile group can also participate in coordination, often acting as a bridging ligand between metal ions. This dual coordinating ability is fundamental to the formation of extended structures such as coordination polymers and metal-organic frameworks (MOFs).

The introduction of methyl groups at the 2 and 5 positions of the isonicotinonitrile core, as in this compound, is expected to significantly influence its self-assembly behavior. The methyl groups are electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen. This enhanced basicity can lead to stronger coordination bonds with metal ions.

Research Findings on Isonicotinonitrile Derivatives

While specific research on the self-assembly of this compound is not extensively documented in publicly available literature, the principles governing its behavior can be inferred from studies on closely related isonicotinonitrile derivatives. Research on various substituted cyanopyridines has demonstrated their utility in constructing diverse supramolecular architectures.

For example, isonicotinonitrile (4-cyanopyridine) has been extensively used as a ligand to create coordination polymers with a range of metal ions. In these structures, it can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate bridging ligand, connecting two metal centers via both the pyridine and nitrile nitrogens. The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.

Studies on sterically hindered pyridine ligands have shown that the bulkiness of the substituents can dictate the coordination number and geometry of the metal center, as well as the packing of the molecules in the crystal lattice. This control over the local coordination environment is a key principle in crystal engineering, allowing for the rational design of materials with specific properties.

The table below summarizes the key interactions and potential structural outcomes for isonicotinonitrile derivatives in supramolecular chemistry, providing a framework for understanding the likely behavior of this compound.

Interaction TypeParticipating GroupsResulting Supramolecular StructuresPotential Influence of 2,5-Dimethyl Substitution
Coordination Bonding Pyridine Nitrogen, Nitrile Group, Metal IonsCoordination Polymers, Metal-Organic Frameworks (MOFs), Discrete MetallacyclesEnhanced coordination strength due to electron-donating methyl groups; Steric hindrance influencing coordination geometry and network topology.
Hydrogen Bonding Protic solvents or co-ligands with N/O-H groups, Pyridine/Nitrile NitrogenHydrogen-bonded networks, Co-crystalsThe nitrile nitrogen and pyridine nitrogen can act as hydrogen bond acceptors.
π-π Stacking Pyridine RingStacked columnar structures, Herringbone packingMethyl groups may alter the offset of stacked rings due to steric effects.

Future Perspectives and Interdisciplinary Research Directions for 2,5 Dimethylisonicotinonitrile

Emerging Synthetic Methodologies for Pyridine (B92270) Nitriles

The synthesis of pyridine derivatives is a cornerstone of organic chemistry, with continuous efforts to develop more efficient, selective, and sustainable methods. For 2,5-Dimethylisonicotinonitrile, future synthetic strategies will likely be influenced by several emerging trends in pyridine nitrile synthesis.

One significant area of development is the use of continuous flow chemistry . beilstein-journals.orgresearchgate.netorganic-chemistry.orgacs.orgrsc.org This approach offers advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. researchgate.netorganic-chemistry.org For the synthesis of pyridine nitriles, continuous flow can enable the safe handling of hazardous reagents and intermediates, as well as precise control over reaction conditions to improve yield and purity. researchgate.net The Bohlmann–Rahtz pyridine synthesis, for instance, has been successfully adapted to a continuous flow microwave reactor, allowing for a one-step preparation of pyridines from readily available starting materials. beilstein-journals.org

Catalyst-mediated synthesis is another rapidly evolving field. researchgate.net The development of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, is paving the way for more efficient and selective pyridine syntheses. researchgate.net These catalysts can facilitate complex transformations under milder conditions and can be designed to control the regioselectivity of the reaction, which would be crucial for the specific synthesis of this compound.

Furthermore, cyanide-free synthesis routes are gaining attention due to the toxicity of cyanide reagents. rsc.org Methods exploiting alternative nitrile sources or synthetic equivalents are being explored. For example, the use of p-tosylmethyl isocyanide (TosMIC) in the van Leusen reaction provides a cyanide-free pathway to aryl nitriles in a continuous flow process. rsc.org

Synthetic MethodologyKey AdvantagesPotential Relevance for this compound
Continuous Flow Synthesis Improved safety, scalability, and process control. researchgate.netorganic-chemistry.orgEnables safer and more efficient large-scale production.
Advanced Catalysis Higher yields, selectivity, and milder reaction conditions. researchgate.netFacilitates regioselective synthesis and functionalization.
Cyanide-Free Routes Reduced toxicity and environmental impact. rsc.orgOffers a safer and more sustainable manufacturing process.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Isonicotinonitrile Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques are increasingly being employed for the in situ and real-time monitoring of chemical reactions, providing valuable insights that are not attainable through traditional offline analysis.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving pyridine derivatives. researchgate.netscilit.comrsc.org In situ FTIR can track the consumption of reactants and the formation of products and intermediates by observing changes in characteristic vibrational bands. researchgate.netscilit.com For the synthesis of isonicotinonitriles, this technique could be used to monitor the formation of the nitrile group and the pyridine ring in real-time.

Raman spectroscopy offers complementary information to FTIR and is particularly useful for analyzing reactions in aqueous media and for studying molecules with certain symmetries. nih.govmdpi.comnih.govresearchgate.net Resonance Raman spectroscopy can be used to selectively enhance the signal of specific chromophoric species, which could be advantageous for studying colored intermediates or products in isonicotinonitrile synthesis. mdpi.com

The integration of these spectroscopic techniques into automated synthesis platforms, including continuous flow reactors, allows for high-throughput experimentation and rapid process optimization. Data-rich experimentation, combining real-time analytics with kinetic modeling, can significantly accelerate the development of robust and efficient synthetic routes for compounds like this compound.

Spectroscopic TechniqueInformation ProvidedApplication in Isonicotinonitrile Synthesis
In Situ FTIR Real-time concentration changes of reactants, products, and intermediates. researchgate.netscilit.comMonitoring reaction kinetics and identifying transient species.
Raman Spectroscopy Molecular structure and vibrational information, suitable for aqueous systems. nih.govmdpi.comCharacterizing reaction intermediates and final products.
Integrated Systems High-throughput screening and rapid process optimization.Accelerating the development of optimized synthetic protocols.

Exploration of Novel Biological Targets and Therapeutic Areas for Isonicotinonitrile Derivatives

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and isonicotinonitrile derivatives have shown a wide range of biological activities. nih.govmdpi.com While no specific biological activity has been reported for this compound, its structural similarity to other bioactive pyridine nitriles suggests it could be a candidate for investigation in several therapeutic areas. One known piece of information is that this compound is an impurity of Ethionamide, an antibacterial drug used in the treatment of tuberculosis. chemicalbook.com

Recent research on pyridine derivatives has highlighted their potential as:

Anticancer agents: Many pyridine-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and other key signaling proteins. nih.gov

Antibacterial and antifungal agents: The pyridine scaffold is present in numerous antimicrobial drugs, and novel derivatives continue to be explored for their efficacy against resistant strains. mdpi.com

Enzyme inhibitors: The electronic properties of the pyridine ring and the nitrile group make isonicotinonitrile derivatives attractive for the design of inhibitors for a variety of enzymes.

Future research on this compound could involve screening for activity against a panel of biological targets, including those known to be modulated by other pyridine nitriles. Structure-activity relationship (SAR) studies, guided by computational modeling, could then be used to optimize its biological activity. nih.gov

Therapeutic AreaMechanism of Action (Examples)Potential for this compound
Oncology Kinase inhibition, disruption of protein-protein interactions. nih.govScreening for antiproliferative activity against cancer cell lines.
Infectious Diseases Inhibition of essential microbial enzymes, disruption of cell wall synthesis. mdpi.comEvaluation of antimicrobial activity, particularly against tuberculosis.
Enzyme Inhibition Competitive or allosteric binding to enzyme active sites.Design of targeted inhibitors for specific enzymes.

Cross-Disciplinary Applications in Chemical Biology and Nanoscience

The unique electronic and structural properties of pyridine nitriles make them valuable building blocks in interdisciplinary fields such as chemical biology and nanoscience.

In chemical biology , isonicotinonitrile derivatives can be developed as chemical probes to study biological processes. nih.govnih.govchemicalprobes.org The nitrile group can act as a versatile handle for further functionalization, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. These probes can be used to visualize the localization of target proteins in cells, to identify protein-protein interactions, or to study the mechanism of action of drugs. nih.govnih.gov

In nanoscience , pyridine-containing ligands are widely used to stabilize and functionalize nanoparticles. The nitrogen atom of the pyridine ring can coordinate to metal surfaces, while the nitrile group can be used to tune the electronic properties of the nanoparticle or to link it to other molecules. Pyridine nitrile-functionalized nanoparticles could have applications in catalysis, sensing, and drug delivery.

Interdisciplinary FieldApplicationPotential Role of this compound
Chemical Biology Development of chemical probes for studying biological systems. nih.govnih.govAs a scaffold for the synthesis of fluorescent or affinity-based probes.
Nanoscience Functionalization of nanoparticles for catalysis and sensing.As a ligand for the stabilization and modification of metal nanoparticles.
Materials Science Synthesis of functional polymers and materials.As a monomer or building block for novel materials with tailored properties.

Outlook on Industrial Scale-Up and Process Optimization for Isonicotinonitrile Production

The successful translation of a chemical compound from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up. For isonicotinonitrile derivatives, several key trends are shaping the future of their industrial production.

Process intensification is a major focus, aiming to develop manufacturing processes that are smaller, safer, and more energy-efficient. cetjournal.itcobaltcommunications.comenergy.govmdpi.commdpi.com This often involves the transition from batch to continuous manufacturing, which can lead to significant improvements in process control, product quality, and safety. researchgate.netorganic-chemistry.org The use of microreactors and other advanced process equipment can further enhance the efficiency and sustainability of chemical production. mdpi.com

Green chemistry principles are also becoming increasingly important in the chemical industry. rsc.org This includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric processes, and the minimization of waste. For the production of isonicotinonitriles, this could involve the development of biocatalytic routes or the use of more environmentally benign solvents and reagents.

The optimization of existing synthetic routes through statistical methods such as Design of Experiments (DoE) can also lead to significant improvements in yield, purity, and cost-effectiveness. By systematically varying reaction parameters and analyzing the results, it is possible to identify the optimal conditions for a given process.

Industrial ConsiderationKey ObjectivesFuture Direction for Isonicotinonitrile Production
Process Intensification Smaller footprint, increased safety, higher efficiency. cobaltcommunications.comenergy.govTransition to continuous flow manufacturing and use of microreactors.
Green Chemistry Reduced environmental impact, use of renewable resources. rsc.orgDevelopment of biocatalytic routes and use of sustainable reagents.
Process Optimization Improved yield, purity, and cost-effectiveness.Application of statistical methods for process optimization.

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethylisonicotinonitrile, and how should experimental reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, nitrile introduction via cyanation of halogenated intermediates (e.g., using CuCN or KCN under reflux conditions) has been effective for structurally similar compounds like 2,5-dichloro-4,6-dimethylnicotinonitrile . Reproducibility requires strict control of stoichiometry, temperature, and reaction time. Document solvent purity (e.g., anhydrous DMF or THF) and catalyst loading (e.g., Pd catalysts for cross-coupling) in the experimental section. Include full characterization data (NMR, HPLC) for at least one batch in the main text, with additional batches in supplementary materials .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm substitution patterns and nitrile functionality. Compare spectral data with structurally analogous compounds (e.g., 2-amino-6-methylnicotinonitrile ). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%). For new batches, include melting point analysis and elemental composition data .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). If impurities are suspected, employ preparative TLC or column chromatography followed by reanalysis . Document all discrepancies and resolutions in supplementary materials.

Q. How can reaction conditions for this compound synthesis be optimized using design of experiments (DOE)?

  • Methodological Answer : Apply a factorial design to test variables like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity. Use response surface methodology (RSM) to model yield outcomes. For example, a central composite design (CCD) with 3–5 center points can identify optimal conditions while minimizing resource use. Validate the model with confirmatory runs and report confidence intervals .

Q. What role does this compound play in medicinal chemistry as a bioisostere or intermediate?

  • Methodological Answer : The nitrile group can act as a bioisostere for carboxylic acids or carbonyls in drug design. For example, its electron-withdrawing properties enhance binding affinity in kinase inhibitors. Explore its utility in Suzuki-Miyaura couplings to generate pyridine-based scaffolds for targeted therapies. Reference case studies from structurally related compounds like 4,6-dimethylnicotinonitrile derivatives .

Analytical and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in amber glass bottles under inert atmosphere (N2_2) to prevent degradation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC at intervals (0, 7, 14 days). Use mass spectrometry to identify degradation products (e.g., hydrolysis to amides). Report storage recommendations (e.g., −20°C in desiccated conditions) based on empirical data .

Data Presentation and Computational Tools

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO). Compare with experimental spectroscopic data to validate models. Use molecular docking (AutoDock Vina) to predict interactions with biological targets .

Q. How should researchers present complex datasets (e.g., reaction optimization, spectral analysis) in publications?

  • Methodological Answer : Use tables to summarize key parameters (e.g., Table 1: Yield vs. catalyst loading). For spectral data, include annotated figures with peak assignments. Place raw data (e.g., NMR FID files) in repositories like Figshare or Zenodo. Adhere to journal guidelines for supplementary information formatting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.